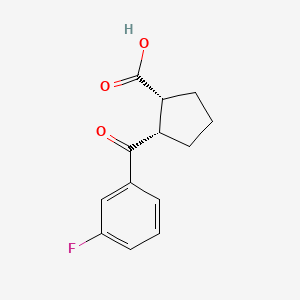

cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Vue d'ensemble

Description

cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C13H13FO3 and a molecular weight of 236.24 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzoyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Substituted cyclopentane derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid has been investigated for its potential therapeutic properties. The presence of the fluorine atom is known to enhance metabolic stability and bioavailability, making it a candidate for drug development.

Case Studies:

- Histone Deacetylase Inhibition : Research indicates that cyclopentane carboxylic acids can serve as effective inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. Compounds similar to this compound have shown IC50 values as low as 0.062 µM in inhibiting HDAC activity, suggesting potential applications in cancer therapy .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution.

Reactions Involving the Compound:

- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones using potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can yield alcohols or hydrocarbons using lithium aluminum hydride or sodium borohydride.

- Substitution : The fluorine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions .

Data Tables

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic/Basic medium | Carboxylic acids, ketones |

| Reduction | Lithium aluminum hydride | Dry ether | Alcohols, hydrocarbons |

| Substitution | Amines, thiols | Reflux conditions | Amines, thiols |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has shown promise in modulating pathways involved in inflammation and pain signaling.

Mécanisme D'action

The mechanism of action of cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorobenzoyl moiety is believed to play a crucial role in its binding affinity and specificity . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate certain biochemical pathways involved in inflammation and cell signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

- cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid

- cis-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid

- cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

Comparison

- cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs .

- The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Activité Biologique

Cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a compound of interest due to its potential biological activities and pharmacological applications. Its structural characteristics, particularly the incorporation of a fluorinated aromatic moiety, suggest enhanced metabolic stability and bioavailability. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is defined by the following chemical structure:

- Molecular Formula : C13H13FO3

- Molecular Weight : 236.24 g/mol

The presence of the fluorine atom is significant as it can influence the compound's interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through binding interactions that alter their functional states, leading to various biological effects.

Biological Activities

Research indicates several potential biological activities for this compound:

- Anti-inflammatory Properties : Similar compounds have shown promise as anti-inflammatory agents. The fluorinated structure may enhance the compound's ability to inhibit inflammatory pathways.

- Analgesic Effects : The compound's structural analogs have been investigated for their analgesic properties, suggesting that this compound could also exhibit similar effects.

- Interaction with Biomolecules : Studies have suggested that this compound can interact with various biomolecules, potentially affecting cellular processes such as apoptosis and cell signaling pathways.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Anti-inflammatory | Potential to inhibit inflammatory mediators and pathways | |

| Analgesic | Possible pain relief mechanisms similar to known analgesics | |

| Biomolecular Interaction | Modulation of enzyme activity and receptor binding |

Case Study: Inhibitory Effects on Enzymes

A study examining structural analogs of this compound revealed that these compounds could serve as inhibitors for key enzymes involved in inflammatory processes. For instance, the inhibition of cyclooxygenase (COX) enzymes was noted, which plays a crucial role in the synthesis of pro-inflammatory mediators.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature imparted by the fluorinated benzoyl group. The compound's metabolic stability is enhanced by the presence of fluorine, which can reduce susceptibility to enzymatic degradation.

Propriétés

IUPAC Name |

(1R,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYRHYHQPXIURO-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641314 | |

| Record name | (1R,2S)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-15-3 | |

| Record name | (1R,2S)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.